6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Catalog No.
S15730770
CAS No.
1190320-89-8
M.F
C9H5F3N2O
M. Wt
214.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-ca...

CAS Number

1190320-89-8

Product Name

6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

IUPAC Name

6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Molecular Formula

C9H5F3N2O

Molecular Weight

214.14 g/mol

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)7-2-1-6-5(4-15)3-13-8(6)14-7/h1-4H,(H,13,14)

InChI Key

WGHNSQOZDLSFIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)C=O)C(F)(F)F

6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound characterized by a pyrrolo[2,3-b]pyridine core with a trifluoromethyl group and an aldehyde functional group. This compound features a unique structure that contributes to its distinct chemical and biological properties. The presence of the trifluoromethyl group enhances lipophilicity, potentially influencing its interaction with biological targets and improving its pharmacological profile. The compound is primarily studied for its potential applications in medicinal chemistry and organic synthesis.

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
  • Reduction: The aldehyde can be reduced to produce the corresponding alcohol.
  • Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common reagents used in these reactions include:

  • Oxidizing agents: Potassium permanganate and chromium trioxide.
  • Reducing agents: Sodium borohydride and lithium aluminum hydride.
  • Nucleophiles: Amines or thiols under basic conditions can facilitate substitution reactions.

Major products formed from these reactions include:

  • Oxidation yields 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
  • Reduction yields 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-methanol.
  • Substitution reactions lead to various substituted derivatives depending on the nucleophile used .

Research indicates that 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde exhibits significant biological activity. It has been studied for its potential as an inhibitor of fibroblast growth factor receptors (FGFR), which play a crucial role in tumorigenesis. The compound's ability to interact with specific molecular targets suggests it may have therapeutic applications in oncology. Additionally, its mechanism of action involves forming covalent bonds with nucleophilic sites on biomolecules, which may contribute to its biological effects .

The synthesis of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves several key steps:

  • Preparation of Starting Material: The synthesis begins with 3-amino-6-(trifluoromethyl)pyridine.
  • Reaction with Trifluoromethyl Anhydride: This intermediate is reacted with trifluoromethyl anhydride to yield 6-(trifluoromethyl)pyridine-3-amine.
  • Oxidation Step: The resulting amine undergoes oxidation to form the desired aldehyde.

Industrial production may utilize similar synthetic routes but optimized for higher yields and purity through advanced techniques such as continuous flow reactors .

The compound has several notable applications:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: It is investigated for its potential interactions with biomolecules, particularly in cancer research.
  • Medicine: Ongoing research explores its role as a pharmaceutical intermediate or active ingredient in drug development.
  • Industry: It finds use in developing agrochemicals and other industrial products due to its unique chemical properties .

Interaction studies have revealed that 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can effectively bind to specific protein targets involved in cellular signaling pathways. For instance, it has been shown to inhibit FGFR signaling, which is crucial for tumor growth and survival. Its binding affinity and selectivity towards these targets are under investigation, providing insights into its potential therapeutic applications .

Several compounds share structural similarities with 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde:

Compound NameStructural FeaturesUnique Aspects
6-(trifluoromethyl)pyridine-2-carboxaldehydeCarbaldehyde group at a different positionLacks the pyrrolo ring system
6-(trifluoromethyl)pyridine-3-carboxaldehydeSimilar structure but lacks the pyrrolo ring systemDifferent functional group positioning
2-chloro-6-(trifluoromethyl)pyridineContains a chloro group instead of the carbaldehydeChlorine substituent alters reactivity

The uniqueness of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde lies in the combination of the trifluoromethyl group and the pyrrolo ring system, which imparts distinct chemical reactivity and potential biological activity compared to these similar compounds .

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

214.03539727 g/mol

Monoisotopic Mass

214.03539727 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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